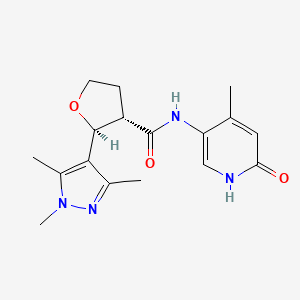![molecular formula C18H22F2N2O3 B7450869 N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide, also known as DFEA, is a compound that has shown potential in scientific research applications. It is a synthetic compound with a complex structure that has been synthesized through a multi-step process in the laboratory.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. This inhibition of COX-2 activity has been shown to reduce inflammation in animal models. N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this inhibition is not fully understood.
Biochemical and Physiological Effects:
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This inhibition of COX-2 activity has been shown to reduce inflammation in animal models. N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide in lab experiments include its potential as an anti-inflammatory agent and its potential in the treatment of cancer. However, there are also limitations to using N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide in lab experiments. For example, the mechanism of action of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is not fully understood, which makes it difficult to design experiments to study its effects. In addition, N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is a complex compound that requires a multi-step synthesis process, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide. One potential direction is to further investigate its potential as an anti-inflammatory agent. This could involve studying its effects in animal models of inflammatory diseases, as well as further investigating its mechanism of action. Another potential direction is to investigate its potential in the treatment of cancer. This could involve studying its effects in animal models of cancer, as well as investigating its mechanism of action. Finally, future directions could involve developing new synthesis methods for N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide that are more efficient and cost-effective.
Synthesis Methods
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is a complex compound that has been synthesized through a multi-step process in the laboratory. The synthesis method involves the reaction of 2,4-difluorophenol with piperidine in the presence of a base to form 4-(2,4-difluorophenoxy)piperidine. The resulting compound is then reacted with ethyl acrylate in the presence of a catalyst to form N-ethyl-2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-2-oxoacetamide. Finally, the compound is reacted with propargyl bromide in the presence of a base to form N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide.
Scientific Research Applications
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has shown potential in scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential in the treatment of cancer. N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has been shown to inhibit the activity of a key enzyme, COX-2, which is involved in the production of inflammatory mediators. This inhibition of COX-2 activity has been shown to reduce inflammation in animal models, making N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide a potential candidate for the treatment of inflammatory diseases.
In addition to its potential as an anti-inflammatory agent, N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has also been studied for its potential in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O3/c1-3-17(23)21(4-2)12-18(24)22-9-7-14(8-10-22)25-16-6-5-13(19)11-15(16)20/h3,5-6,11,14H,1,4,7-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHXFCAGNDWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)
![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)

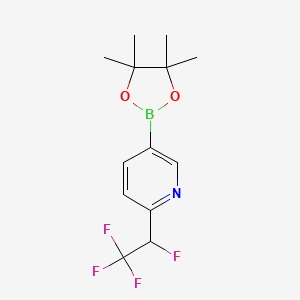
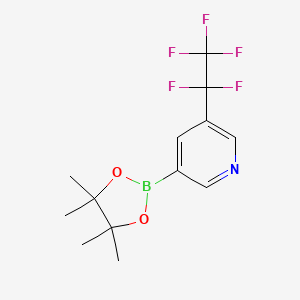
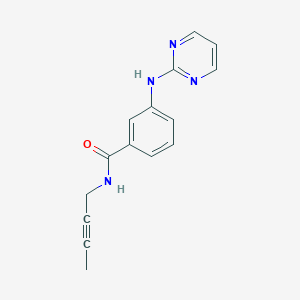
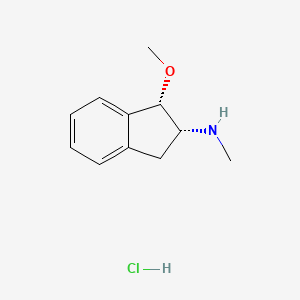
![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)
![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)

